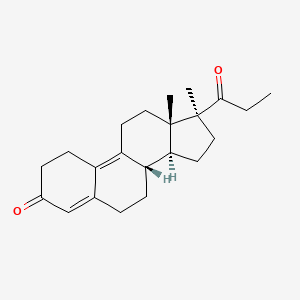
Promegestone
Overview
Description
Scientific Research Applications
Promegestone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry.
Biology: Employed in the study of progesterone receptor signaling and its effects on cellular processes.
Industry: Utilized in the development of hormone replacement therapies and contraceptives.
Mechanism of Action
Target of Action
Promegestone, a synthetic progestogen, primarily targets the progesterone receptors in various tissues . These receptors play a crucial role in several biological processes, including the menstrual cycle, pregnancy, and embryogenesis .
Mode of Action
This compound exerts its effects by binding to progesterone receptors in target tissues such as the uterus, mammary glands, and the brain . Upon binding, it activates these receptors, which in turn modulate the expression of specific genes . This interaction leads to changes in cellular function and gene expression, mimicking the effects of the natural hormone progesterone .
Biochemical Pathways
It is also known to have weak antiandrogenic, glucocorticoid, and antimineralocorticoid activity .
Pharmacokinetics
This compound is administered orally . It is metabolized in the liver through hydroxylation . The medication is largely a prodrug of trimegestone . The elimination half-life of trimegestone, the major active metabolite of this compound, is between 13.8 and 15.6 hours
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its progestogenic activity. It mimics the effects of the natural hormone progesterone, influencing various reproductive processes . It has about 200% of the affinity of progesterone for the progesterone receptor . The endometrial transformation dosage of this compound is 10 mg per cycle and its ovulation-inhibiting dosage is 0.5 mg/day .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study found that this compound prevented systemic bacterial-endotoxin-induced preterm labor in mice, blocked uterine contractions, significantly inhibited all systemic inflammation-induced myometrial cytokines, and partially inhibited decidual and placental inflammation . . This suggests that inflammatory conditions could potentially influence the action and efficacy of this compound.
Safety and Hazards
Future Directions
Promegestone, a selective progesterone receptor modulator, has been studied for its potential to delay term labor and prevent preterm labor in mice . It was found to completely suppress term parturition and systemic bacterial-endotoxin-induced preterm birth in mice . This suggests that such selective progesterone receptor modulators may represent a potential therapeutic approach to the prevention of preterm labor in women at high risk of preterm birth .
Biochemical Analysis
Biochemical Properties
Promegestone is a progestin, meaning it is an agonist of the progesterone receptor . This means it binds to and activates the progesterone receptor, mimicking the effects of the natural hormone progesterone . It interacts with albumin, a protein that carries various substances through the blood .
Cellular Effects
This compound has several effects on cells. It promotes myometrial relaxation during pregnancy . It also has an anti-edema effect in animal models of traumatic brain injury, decreasing lesion volume or increasing remaining tissue .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a progestin . As an agonist of the progesterone receptor, it binds to this receptor and activates it . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to delay term parturition and prevent systemic inflammation-mediated preterm birth in mice . It was found to block uterine contractions and significantly inhibit systemic inflammation-induced myometrial cytokines .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. For example, in a study on mice, this compound was administered at a dosage of 0.2 mg/dam and was found to prevent term labor and maintain pregnancy post-term .
Metabolic Pathways
This compound is metabolized in the liver through hydroxylation . The medication is largely a prodrug of trimegestone .
Transport and Distribution
This compound is taken orally and is distributed throughout the body, where it can exert its effects . It binds to albumin, which can carry it through the bloodstream to various tissues .
Subcellular Localization
As a progestin, it is known to bind to and activate the progesterone receptor, which is typically located in the cell nucleus . This suggests that this compound likely localizes to the nucleus after entering a cell.
Preparation Methods
Promegestone is synthesized through a series of chemical reactions starting from a suitable steroid precursor. . The industrial production of this compound typically involves the use of advanced organic synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
Promegestone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the carbonyl groups, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are hydroxylated and reduced derivatives of this compound .
Comparison with Similar Compounds
Promegestone is similar to other synthetic progestogens such as trimegestone, nomegestrol acetate, and mifepristone. it has unique properties that distinguish it from these compounds:
Trimegestone: This compound is largely a prodrug of trimegestone, meaning it is converted into trimegestone in the body.
Nomegestrol Acetate: Unlike nomegestrol acetate, this compound has a double bond between carbons 9 and 10 and a methyl group at carbon 17.
Mifepristone: Both this compound and mifepristone function as progestational agonists, but mifepristone also has strong antiprogestational activity.
This compound’s unique structural features and its role as a prodrug of trimegestone contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
(8S,13S,14S,17S)-13,17-dimethyl-17-propanoyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-20(24)22(3)12-10-19-18-7-5-14-13-15(23)6-8-16(14)17(18)9-11-21(19,22)2/h13,18-19H,4-12H2,1-3H3/t18-,19+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFCYTLOTYIJMR-XMGTWHOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036510 | |
| Record name | Promegestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34184-77-5 | |
| Record name | Promegestone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34184-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Promegestone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034184775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Promegestone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13602 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Promegestone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17alpha-methyl-17-propionylestra-4,9-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROMEGESTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XE0V2SQYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



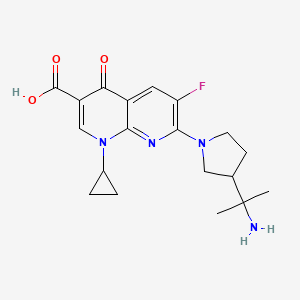
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-aminophenyl)butanoic acid](/img/structure/B1679104.png)
![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)
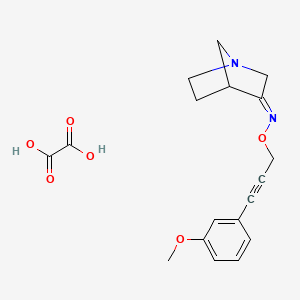
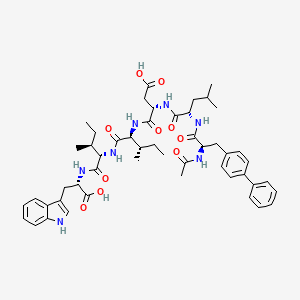
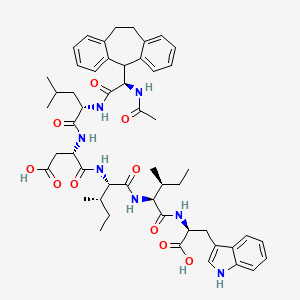
![6,11-Dihydro[1]benzothiopyrano[4,3-b]indole](/img/structure/B1679109.png)
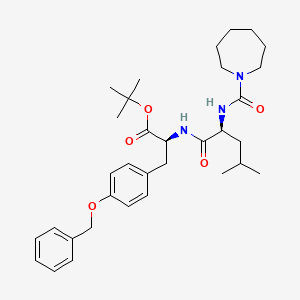
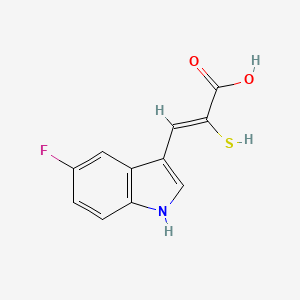
![tert-butyl N-[(2S)-1-[[(2R)-2-(8-hydroxyoctylamino)-2-methyl-3-phenylpropanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1679114.png)

![[(1S)-2-methyl-1-phenylpropyl] N-[(2S)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B1679119.png)

